Cas no 15539-19-2 (Cyclopentanone, 2-(9,10-dihydro-9-acridinyl)-)

Cyclopentanone, 2-(9,10-dihydro-9-acridinyl)- Chemical and Physical Properties
Names and Identifiers
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- Cyclopentanone, 2-(9,10-dihydro-9-acridinyl)-
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- Inchi: 1S/C18H17NO/c20-17-11-5-8-14(17)18-12-6-1-3-9-15(12)19-16-10-4-2-7-13(16)18/h1-4,6-7,9-10,14,18-19H,5,8,11H2
- InChI Key: GZEFQNFRXBIWRN-UHFFFAOYSA-N
- SMILES: C1(=O)CCCC1C1C2=CC=CC=C2NC2=C1C=CC=C2
Cyclopentanone, 2-(9,10-dihydro-9-acridinyl)- Related Literature
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Youmin Cheng,Shaomin Ji,Xijun Xu RSC Adv., 2015,5, 100089-100096
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He Gong,Xiaohong Li Analyst, 2011,136, 2242-2246
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Romain Besnard,Guilhem Arrachart,Julien Cambedouzou,Stéphane Pellet-Rostaing RSC Adv., 2015,5, 57521-57531
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Jonathan Bould,Simon J. Teat,Mark Thornton-Pett,John D. Kennedy Chem. Commun., 2001, 1788-1789
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Naiyan Lu,Jiaojiao Liu,Jingliang Li,Zexin Zhang,Yuyan Weng,Bing Yuan,Kai Yang J. Mater. Chem. B, 2014,2, 3791-3798
Additional information on Cyclopentanone, 2-(9,10-dihydro-9-acridinyl)-
Cyclopentanone, 2-(9,10-dihydro-9-acridinyl)- (CAS No. 15539-19-2)
Cyclopentanone, 2-(9,10-dihydro-9-acridinyl)-, also known by its CAS registry number 15539-19-2, is a compound of significant interest in the fields of organic chemistry and materials science. This compound is characterized by its unique structure, which combines a cyclopentanone moiety with a 9,10-dihydroacridine group. The acridine moiety is a heterocyclic aromatic system that has been extensively studied for its potential applications in optoelectronics and as a building block for advanced materials.
The synthesis of Cyclopentanone, 2-(9,10-dihydro-9-acridinyl)- typically involves multi-step organic reactions. Recent advancements in synthetic methodologies have enabled the efficient construction of such complex structures. For instance, researchers have employed palladium-catalyzed cross-coupling reactions to assemble the acridine framework with high precision. These methods not only enhance the yield but also improve the purity of the final product, making it more suitable for downstream applications.
The physical properties of this compound are equally intriguing. Its melting point and solubility characteristics make it amenable to various analytical techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy. The compound's UV-vis absorption spectrum has been studied in detail, revealing strong absorbance bands in the visible region. This property is particularly valuable for applications in light-emitting diodes (LEDs) and solar cells.
In terms of biological activity, recent studies have explored the potential of Cyclopentanone, 2-(9,10-dihydro-9-acridinyl)- as a photosensitizer in photodynamic therapy (PDT). PDT is a promising approach for cancer treatment that relies on the generation of reactive oxygen species (ROS) upon light activation. The acridine moiety in this compound has been shown to exhibit strong photosensitizing properties, making it a candidate for further preclinical evaluation.
The material science community has also taken notice of this compound due to its potential in organic electronics. The combination of the cyclopentanone group with the acridine system imparts unique electronic properties to the molecule. Researchers have investigated its use as an electron transport layer in organic photovoltaic devices (OPVs). Experimental results indicate that incorporating this compound can enhance device efficiency by optimizing charge transport and reducing recombination losses.
From a structural standpoint, the molecule's geometry plays a crucial role in its functionality. The planar nature of the acridine ring facilitates π-π interactions, which are essential for energy transfer processes. Additionally, the cyclopentanone group introduces steric effects that can influence molecular packing and overall device performance.
Recent advancements in computational chemistry have provided deeper insights into the electronic structure of this compound. Density functional theory (DFT) calculations have been employed to study its frontier molecular orbitals and excited-state dynamics. These studies have revealed that the compound exhibits a high degree of conjugation across its structure, contributing to its strong optical properties.
In summary, Cyclopentanone, 2-(9,10-dihydro-9-acridinyl)- (CAS No. 15539-19-2) is a versatile compound with applications spanning organic electronics, photodynamic therapy, and materials science. Its unique structure and favorable physical properties make it an attractive candidate for further research and development. As ongoing studies continue to uncover new functionalities and applications for this compound, it is poised to play an increasingly important role in both academic and industrial settings.
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